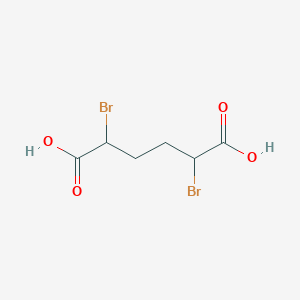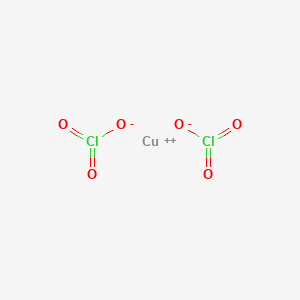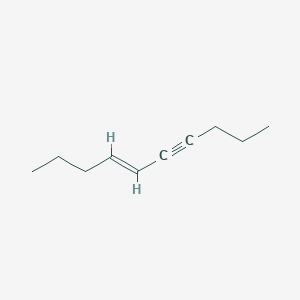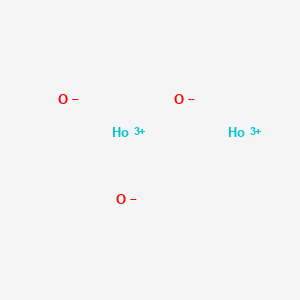
氧化钬
描述
科学研究应用
Holmium oxide has a wide range of scientific research applications, including:
作用机制
Target of Action
Holmium oxide, also known as Ho2O3, primarily targets human umbilical vein endothelial cells (HUVECs). It interacts with the membrane protein EphrinB2 in these cells . This interaction plays a crucial role in promoting angiogenesis, which is the formation of new blood vessels .
Mode of Action
Holmium oxide nanoparticles (HNPs) promote angiogenesis by increasing cell migration, mediated by filopodia extension . Filopodia are slender cytoplasmic projections that extend from the leading edge of migrating cells. At the molecular level, HNPs interact with EphrinB2, leading to its phosphorylation . This phosphorylated EphrinB2 can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 .
Biochemical Pathways
The EphrinB2/VAV2/CDC42 signaling pathway plays a significant role in the action of holmium oxide. This pathway regulates cell migration, which is an important target of angiogenesis . When EphrinB2, VAV2, or CDC42 are inhibited separately, angiogenesis is reduced .
Pharmacokinetics
Holmium-166, a radioactive isotope of holmium, has been used in various therapeutic applications due to its emission of high-energy beta radiation, which can be used for a therapeutic effect, and gamma radiation, which can be used for nuclear imaging purposes .
Result of Action
The primary result of holmium oxide’s action is the promotion of angiogenesis, both in vitro and in vivo . This is particularly beneficial for bone repair, as early angiogenesis provides nutrient supply for bone tissue repair . Insufficient angiogenesis can lead to tissue engineering failure .
Action Environment
The action of holmium oxide can be influenced by various environmental factors. For instance, holmium oxide is one of the most powerfully paramagnetic substances known . This property could potentially influence its interaction with biological systems. Furthermore, holmium oxide is used in making specialty colored glasses . The environmental stability of holmium oxide is high, as it is resistant to chemical attack and has a high melting point .
生化分析
Biochemical Properties
Holmium Oxide has been found to play a significant role in biochemical reactions, particularly in promoting angiogenesis . It interacts with various biomolecules, including the membrane protein EphrinB2 in human umbilical vein endothelial cells (HUVECs) . The interaction between Holmium Oxide and EphrinB2 leads to the phosphorylation of EphrinB2, which can then bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 .
Cellular Effects
Holmium Oxide exerts a variety of effects on cells and cellular processes. It promotes early vessel formation, especially that of H-type vessels in vivo, thereby accelerating bone tissue repair . Moreover, it influences cell function by increasing cell migration, which is mediated by filopodia extension in vitro . This impact on cell signaling pathways and gene expression contributes to its role in promoting angiogenesis .
Molecular Mechanism
The molecular mechanism of action of Holmium Oxide involves its interaction with various biomolecules. As mentioned earlier, it interacts with the membrane protein EphrinB2, leading to the activation of the EphrinB2/VAV2/CDC42 signaling pathway . This pathway regulates cell migration, which is an important target of angiogenesis .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that it has the potential to promote angiogenesis .
Dosage Effects in Animal Models
It is known that it promotes early vessel formation in vivo .
Metabolic Pathways
It is known to interact with various enzymes and cofactors as part of its role in promoting angiogenesis .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to interact with various compartments or organelles as part of its role in promoting angiogenesis .
准备方法
Synthetic Routes and Reaction Conditions: Holmium oxide can be synthesized through the thermal decomposition of holmium carbonate, holmium oxalate, holmium hydroxide, holmium nitrate, or holmium sulfate. For example:
From Holmium Carbonate: Ho₂(CO₃)₃ → Ho₂O₃ + 3CO₂
From Holmium Sulfate: Ho₂(SO₄)₃ → Ho₂O₃ + 3SO₃.
Industrial Production Methods: In industrial settings, holmium oxide is often produced by heating holmium metal in the presence of oxygen. The reaction is as follows:
化学反应分析
Types of Reactions: Holmium oxide undergoes various chemical reactions, including:
Oxidation: Holmium metal tarnishes slowly in air, forming holmium oxide.
Reduction: Holmium oxide can be reduced to holmium metal using reducing agents like hydrogen gas.
Substitution: Holmium oxide reacts with acids to form holmium salts, such as holmium chloride (HoCl₃) and holmium nitrate (Ho(NO₃)₃).
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Hydrochloric acid or nitric acid at room temperature.
Major Products Formed:
Oxidation: Holmium oxide (Ho₂O₃).
Reduction: Holmium metal (Ho).
Substitution: Holmium chloride (HoCl₃) and holmium nitrate (Ho(NO₃)₃).
相似化合物的比较
Holmium oxide can be compared with other rare-earth oxides, such as:
Dysprosium oxide (Dy₂O₃): Both are highly paramagnetic, but dysprosium oxide has different optical properties.
Erbium oxide (Er₂O₃): Similar in appearance and used in similar applications, but erbium oxide has distinct emission bands.
Terbium oxide (Tb₂O₃): Also used in specialty glasses, but terbium oxide has unique luminescent properties.
Holmium oxide stands out due to its strong paramagnetic properties and its use in a wide range of applications, from scientific research to industrial production.
属性
IUPAC Name |
holmium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYYNSBGXMRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ho+3].[Ho+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894772 | |
| Record name | Holmium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.859 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Holmium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12055-62-8 | |
| Record name | Holmium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium oxide (Ho2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Holmium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOLMIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1MAM6A4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key spectral characteristics of Holmium oxide?
A1: Holmium oxide exhibits distinct absorption lines across the visible region, making it a valuable reference material for spectrophotometer calibration. [, , , , , , ]. Specifically, a solution of holmium oxide in perchloric acid displays well-defined transmittance minima, serving as traceable wavelength standards for UV/visible molecular absorption spectrophotometry. []
Q2: What is the significance of the infrared photoluminescence observed in Holmium oxide?
A2: Infrared photoluminescence (PL) in Ho2O3 originates from internal 4f-shell transitions in Ho3+ ions. This PL, peaking at ~1.96 µm, provides valuable insights into the electronic structure and energy transfer processes within the material. [, ] Interestingly, the PL intensity in Ho-doped silicon, despite having a significantly lower Holmium concentration, is comparable to that of Ho2O3. [, ]
Q3: How does Holmium oxide contribute to the field of magneto-optical materials?
A3: Holmium oxide ceramics display promising magneto-optical properties, particularly a high Verdet constant, making them attractive for applications in high-energy laser Faraday isolators. [, ] Doping Ho2O3 with elements like Terbium (Tb3+) and Cerium (Ce3+) can further enhance these properties. [] For instance, nickel-doped Ho2O3 ceramics exhibit enhanced transmittance and Verdet constants compared to pure Ho2O3 ceramics and commercial terbium gallium garnet crystals. []
Q4: What makes Holmium oxide suitable for use in optical fibers?
A4: Holmium oxide doped tellurite glasses exhibit a high refractive index (>2 at specific concentrations) and a tunable optical band gap, making them suitable for applications in optical fibers and optical communication devices. []
Q5: How does the porosity of Holmium oxide affect its mechanical properties?
A5: The Young's and shear moduli of polycrystalline Ho2O3 are inversely related to its porosity. This relationship can be described empirically, providing insights into the material's mechanical behavior in various applications. []
Q6: How do temperature variations impact the elastic properties of Holmium oxide?
A6: The Young's, shear, and bulk moduli of Ho2O3 decrease linearly with increasing temperature, while Poisson's ratio remains relatively stable. These findings are crucial for understanding the material's performance under varying thermal conditions. []
Q7: How does Holmium oxide act as a catalyst in methane dry reforming?
A7: Holmium oxide, when used as a promoter in nickel-based catalysts supported on yttria-stabilized zirconia, significantly enhances the performance of methane dry reforming. The optimal loading of Ho2O3 has been identified, demonstrating its role in improving methane and carbon dioxide conversion rates. [] This is attributed to Ho2O3's ability to enhance the support's properties and mitigate carbon accumulation. []
Q8: What is the role of Holmium oxide in water oxidation processes?
A8: Nanosized manganese oxide supported on holmium oxide forms a new composite catalyst for water oxidation. This composite exhibits promising turnover frequencies in the presence of cerium(IV) ammonium nitrate and photo-produced [Ru(bpy)3]3+, highlighting its potential in energy-related applications. []
Q9: What are the potential biomedical applications of Holmium oxide nanoparticles?
A9: Holmium oxide nanoparticles, particularly when functionalized with polyethylene glycol (PEG), show promise as contrast agents for T2-weighted magnetic resonance imaging (MRI). These nanoparticles generate a strong negative contrast in T2-weighted MRI and exhibit good biocompatibility at specific concentrations. [] Similarly, polyethylenimine-coated ultrasmall Ho2O3 nanoparticles exhibit low cytotoxicity and good colloidal stability, making them suitable candidates for T2 MRI contrast agents. [] Furthermore, D-glucuronic acid coated HoEuO3 nanoparticles show potential for both MRI and fluorescence imaging. []
Q10: How does the surface coating of Holmium oxide nanoparticles affect their properties?
A10: The surface coating of Ho2O3 nanoparticles significantly influences their water proton spin relaxivities, colloidal stability, and biocompatibility. Different coatings, such as polyethylene glycol (PEG) and polyethylenimines (PEIs), can be used to fine-tune these properties for specific biomedical applications. [, ]
Q11: What are the potential applications of bio-synthesized Holmium oxide nanoparticles?
A11: Ultrafine nanoscale holmium oxide nanoparticles (HT-Ho2O3 NPs) synthesized using plant extracts show potential in various biomedical applications. They exhibit antioxidant, anti-angiogenic, and cytotoxic properties, making them promising candidates for further research in drug delivery and cancer treatment. []
Q12: How stable are Holmium oxide glass wavelength standards?
A12: Holmium oxide glass stands out as a reliable wavelength standard due to its insignificant spectral variation between batches and manufacturers. These standards demonstrate robust stability, remaining largely unaffected by typical fluctuations in temperature and humidity. []
Q13: How is Holmium oxide used in nuclear medicine?
A13: Holmium-166, a radioisotope of holmium, is used in nuclear medicine for therapeutic applications, particularly in treating liver metastases. Microspheres labeled with 166Ho deliver targeted radiation therapy. Research focuses on optimizing the production and labeling processes of these microspheres for enhanced therapeutic efficacy. [, ]
Q14: What are the applications of Holmium oxide in thin-film technology?
A14: Holmium oxide thin films are employed in various electronic applications, including capacitors. Studies on thermally stimulated currents in Al/Ho2O3/Al thin-film sandwiches provide valuable insights into the dielectric properties and charge trapping mechanisms within these devices. [, , ] Further research explored the potential of holmium oxide as a gate dielectric oxide for germanium-based metal-oxide-semiconductor (MOS) systems. []
Q15: What is the role of Holmium oxide in high-pressure research?
A15: Holmium oxide serves as a valuable material for high-pressure studies due to its interesting phase transitions and the behavior of its f-electrons under pressure. High-pressure X-ray diffraction (HPXRD), micro-Raman spectroscopy, and electrical resistivity measurements using specialized equipment like diamond anvil cells provide crucial information about these properties. []
Q16: What is the environmental impact of Holmium oxide nanoparticles?
A16: Studies on the ecotoxicity of various nanomaterials, including Ho2O3, highlight the need for a comprehensive understanding of their potential risks to aquatic organisms. Research indicates that different nanoparticles, including Ho2O3, can exhibit a wide range of toxicity levels across various species and test conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



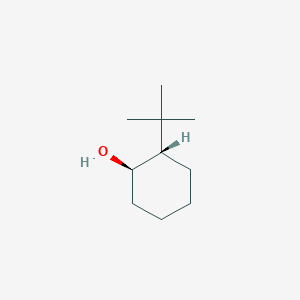

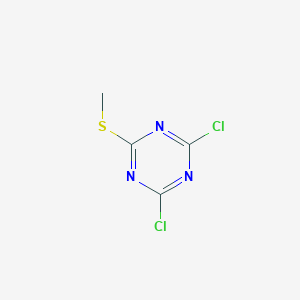
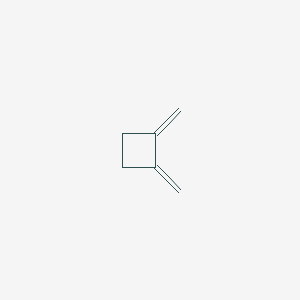

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)

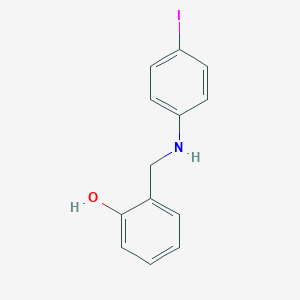
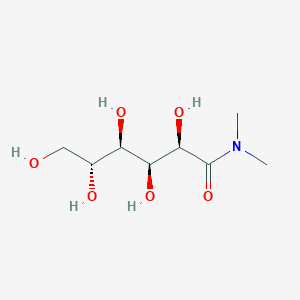
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
